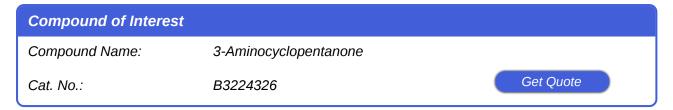


3-Aminocyclopentanone: A Technical Guide to its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclopentanone is a cyclic β-amino ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and carbocyclic nucleosides. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to **3-aminocyclopentanone**, with a focus on data relevant to researchers in drug discovery and development.

Chemical Properties and Structure

While extensive experimental data for **3-aminocyclopentanone** is not readily available in the public domain, likely due to its nature as a reactive intermediate, its fundamental properties have been calculated and are summarized below.

Physicochemical Data

The following table summarizes the key physicochemical properties of **3-aminocyclopentanone**. It is important to note that most of the available data is computed rather than experimentally determined.



Property	Value	Source
IUPAC Name	3-aminocyclopentan-1-one	PubChem[1]
CAS Number	1228748-71-7	PubChem[1]
Molecular Formula	C₅H∍NO	PubChem[1]
Molecular Weight	99.13 g/mol	PubChem[1]
Exact Mass	99.068413911 Da	PubChem[1]
Topological Polar Surface Area	43.1 Ų	PubChem[1]
Hydrogen Bond Donor Count	1	Guidechem[2]
Hydrogen Bond Acceptor Count	2	Guidechem[2]
Rotatable Bond Count	0	Guidechem[2]
XLogP3	-0.8	PubChem[1]
Appearance	Generally appears as a colorless liquid or solid	EvitaChem[3]
Solubility	Soluble in polar solvents such as water and alcohols	EvitaChem[3]

Note: Experimental data for properties such as melting point and boiling point are not available in the reviewed literature. For comparison, the parent compound, cyclopentanone, has a melting point of -58.2 °C and a boiling point of 130.6 °C[4].

Structural Information

3-Aminocyclopentanone consists of a five-membered carbon ring containing a ketone functional group and an amine substituent at the C3 position. The presence of a stereocenter at C3 means that **3-aminocyclopentanone** can exist as a racemic mixture of two enantiomers: (R)-**3-aminocyclopentanone** and (S)-**3-aminocyclopentanone**. The specific stereochemistry is crucial in the synthesis of chiral pharmaceuticals.

Reactivity and Synthetic Applications



The reactivity of **3-aminocyclopentanone** is dominated by its two functional groups:

- Carbonyl Group: The ketone can undergo nucleophilic addition and reduction reactions. A
 key transformation is the reduction to form 3-aminocyclopentanol, a precursor to various
 biologically active molecules.[5] This reduction can be achieved using hydride reagents like
 sodium borohydride.[6]
- Amino Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and the formation of imines (Schiff bases) with aldehydes and ketones.
 [5]

Due to its reactivity, **3-aminocyclopentanone** is often handled as its more stable hydrochloride salt or with the amino group protected, for example, as a Boc-carbamate.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of **3-aminocyclopentanone** are scarce in the literature. However, methods for the synthesis of its derivatives are well-documented. The following protocols provide insight into the handling and reactivity of the **3-aminocyclopentanone** scaffold.

Synthesis of Racemic cis-3-Aminocyclopentanol via Reduction

This protocol outlines the reduction of a **3-aminocyclopentanone** precursor to the corresponding alcohol.

Materials:[6]

- **3-Aminocyclopentanone** (or a protected derivative)
- Sodium borohydride (NaBH₄)
- Methanol
- Diethyl ether
- Water



Procedure:[6]

- Dissolve the 3-aminocyclopentanone precursor in methanol and cool the solution in an ice bath.
- Slowly add sodium borohydride to the cooled solution while stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- · Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with diethyl ether.
- The combined organic layers can then be dried and concentrated to yield the product.

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This multi-step synthesis illustrates the generation and use of a **3-aminocyclopentanone** precursor in the synthesis of a specific stereoisomer of 3-aminocyclopentanol hydrochloride, a valuable pharmaceutical intermediate.[7][8][9]

Step 1: Hetero-Diels-Alder Reaction[8]

• tert-Butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene.

Step 2: Reduction of the N-O Bond[8]

• The resulting bicyclic intermediate is treated with zinc powder in acetic acid to selectively reduce the nitrogen-oxygen bond.



Step 3: Chiral Separation[8]

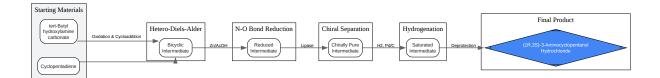
• The racemic mixture is resolved using a lipase-catalyzed reaction.

Step 4: Double Bond Reduction[8]

• The double bond in the cyclopentene ring is reduced via catalytic hydrogenation.

Step 5: Deprotection and Salt Formation[7][9]

 The protecting group is removed under acidic conditions, and the hydrochloride salt is formed.



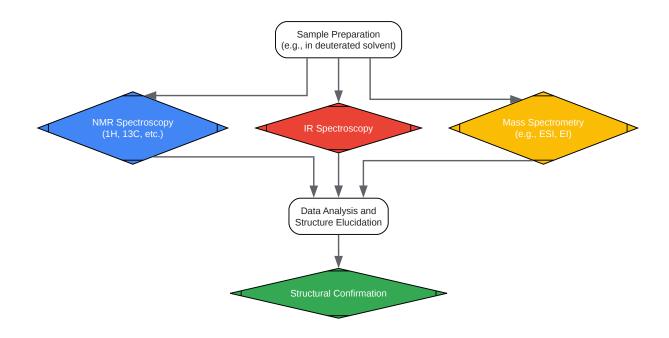
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Synthetic pathway to (1R,3S)-3-Aminocyclopentanol HCl.

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **3-aminocyclopentanone** is not readily available in the searched literature. For illustrative purposes, the general workflow for obtaining such data is presented below.





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General workflow for spectroscopic analysis.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **3-aminocyclopentanone** itself. However, derivatives of the aminocyclopentanol scaffold, which can be synthesized from **3-aminocyclopentanone** precursors, have shown notable biological effects. For instance, certain carbocyclic nucleosides derived from chiral aminocyclopentanols have demonstrated significant antiviral activity against viruses such as orthopoxviruses and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[6] This suggests that **3-aminocyclopentanone** is a valuable starting material for the synthesis of potentially therapeutic agents.

Conclusion



3-Aminocyclopentanone is a foundational building block in organic synthesis, particularly for the construction of chiral cyclopentane-containing molecules. While its own physical and biological properties are not extensively documented, its utility as a synthetic intermediate is evident from the numerous synthetic routes that employ its derivatives to create complex and biologically active compounds. Further research into the direct biological effects of **3-aminocyclopentanone** and the development of efficient, scalable syntheses will be beneficial for the fields of medicinal chemistry and drug development.

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